3,4,5-Trimethoxyphenol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Antiarol se puede sintetizar mediante la metilación de pirogalol (1,2,3-trihidroxibenceno) utilizando yoduro de metilo en presencia de una base como carbonato de potasio. La reacción generalmente procede bajo condiciones de reflujo en un solvente orgánico como acetona o dimetilsulfóxido (DMSO). La reacción produce 3,4,5-trimetoxifenol como producto final .

Métodos de producción industrial

La producción industrial de Antiarol implica la extracción del compuesto de fuentes naturales, como Cochlospermum vitifolium. El material vegetal se somete a extracción con solventes, seguida de procesos de purificación como la cromatografía en columna para aislar y purificar Antiarol .

Análisis De Reacciones Químicas

Tipos de reacciones

Antiarol se somete a varias reacciones químicas, que incluyen:

Oxidación: Antiarol se puede oxidar para formar quinonas utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: La reducción de Antiarol se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro en presencia de un catalizador de ácido de Lewis.

Productos principales formados

Oxidación: Formación de 3,4,5-trimetoxibenzoquinona.

Reducción: Formación de 3,4,5-trimetoxilciclohexanol.

Sustitución: Formación de derivados halogenados como 3,4,5-trimetoxifenil bromuro.

Aplicaciones Científicas De Investigación

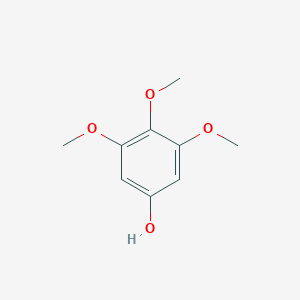

Chemical Properties and Structure

3,4,5-Trimethoxyphenol is a phenolic compound characterized by three methoxy groups (-OCH₃) attached to the benzene ring at positions 3, 4, and 5. This substitution pattern enhances its solubility and reactivity compared to other phenolic compounds. The molecular formula for TMP is C₉H₁₂O₄, with a molecular weight of 184.19 g/mol .

Antioxidant Activity

Research indicates that TMP exhibits significant antioxidant properties. It has been studied for its potential to scavenge free radicals and reduce oxidative stress in biological systems. For instance, a study demonstrated that TMP can inhibit lipid peroxidation in cell membranes, suggesting its utility in preventing oxidative damage associated with various diseases .

Anticancer Properties

TMP has shown promise in cancer research. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways involved in cell survival and death. For example, TMP has been reported to affect the expression of Bcl-2 and Bax proteins, which are critical regulators of apoptosis . This makes it a candidate for further investigation as an adjunct therapy in cancer treatment.

Synthesis of Pharmaceutical Intermediates

TMP serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of compounds like scutellarin and other natural products with medicinal properties. The methods for synthesizing TMP have been optimized to enhance yield and reduce by-products, making it more feasible for industrial applications .

Flavoring Agent

In the food industry, TMP is recognized for its flavoring properties. It contributes to the aroma profile of certain foods and beverages, particularly wines where it has been identified as a volatile phenol associated with smoke taint . Its presence can influence sensory perceptions and is thus monitored during wine production.

Preservation

Due to its antioxidant properties, TMP may also be explored as a natural preservative in food products. By inhibiting oxidation processes that lead to spoilage, it could extend the shelf life of various food items while maintaining quality.

Bioremediation

TMP's chemical structure allows it to interact with various pollutants in the environment. Research has suggested that it could be used in bioremediation efforts to degrade harmful compounds in contaminated sites . Its ability to stabilize free radicals may also play a role in mitigating environmental pollutants.

Case Studies

Mecanismo De Acción

Antiarol ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres donando átomos de hidrógeno o electrones, neutralizando así las especies reactivas de oxígeno. Esta actividad ayuda a proteger las células del daño oxidativo y contribuye a sus posibles efectos terapéuticos. Los objetivos moleculares y las vías involucradas incluyen la inhibición de enzimas relacionadas con el estrés oxidativo y la modulación de las vías de señalización relacionadas con la inflamación y la proliferación celular .

Comparación Con Compuestos Similares

Antiarol es similar a otros compuestos fenólicos como:

Pirogalol (1,2,3-trihidroxibenceno): Un precursor en la síntesis de Antiarol.

Ácido gálico (3,4,5-trihidroxibenzoico): Otro compuesto fenólico con propiedades antioxidantes.

Ácido siríngico (4-hidroxi-3,5-dimetoxi benzoico): Un ácido fenólico con actividad antioxidante similar.

Antiarol es único debido a su patrón de sustitución específico de tres grupos metoxi en el anillo aromático, lo que imparte propiedades químicas y biológicas distintas en comparación con otros compuestos fenólicos .

Actividad Biológica

3,4,5-Trimethoxyphenol, also known as trimethoxyphenol or TMP, is a phenolic compound with significant biological activity. Found in various plant species, it has garnered attention for its potential therapeutic applications due to its antioxidant, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by experimental data and case studies.

Chemical Structure and Properties

This compound is characterized by three methoxy groups attached to a phenolic ring. Its chemical structure can be represented as:

This configuration contributes to its solubility and reactivity, influencing its biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study conducted by Shibata et al. (2021) demonstrated that TMP effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound's antioxidant capacity was evaluated using several assays, including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 15.6 |

| ABTS Scavenging | 12.8 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study published in the Journal of Medicinal Plants Research found that TMP exhibited inhibitory effects against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial activity.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anti-inflammatory Properties

In addition to its antioxidant and antimicrobial activities, TMP has demonstrated anti-inflammatory effects in vitro. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antioxidant Effects in Animal Models

In a controlled study involving rats subjected to oxidative stress via a high-fat diet, administration of TMP resulted in a significant reduction in malondialdehyde (MDA) levels—a marker of lipid peroxidation—compared to control groups. This supports the compound's role as an effective antioxidant in vivo.

Case Study 2: Antimicrobial Efficacy Against Biofilms

A recent investigation explored the efficacy of TMP against biofilm-forming bacteria. The results indicated that TMP not only inhibited biofilm formation but also disrupted established biofilms of Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent against chronic infections.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing TMP to neutralize free radicals effectively.

- Enzyme Inhibition : TMP has been shown to inhibit enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.

- Membrane Disruption : The hydrophobic nature of TMP allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Propiedades

IUPAC Name |

3,4,5-trimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCDZPUMZAZMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214405 | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-71-7 | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXG8D4R582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of antiarol in nature?

A1: Antiarol has been isolated from various plant species, including Anthocephalus chinensis [], Samama (Anthocephalus macrophyllus) [], Protium hebetatum [, ], Cochlospermum vitifolium [], Callicarpa arborea [], and Nauclea diderrichii []. It often occurs alongside other phenolic compounds, flavonoids, and terpenoids.

Q2: Has antiarol shown any promising biological activities?

A2: While research on antiarol is ongoing, some studies suggest potential antidiabetic activity. For example, an ethyl acetate fraction of Samama bark, rich in phenolic compounds including antiarol, exhibited α-glucosidase inhibitory activity []. Further research is needed to confirm these findings and explore other potential bioactivities.

Q3: What is the chemical structure of antiarol?

A3: Antiarol is a trimethoxy derivative of phenol. Its chemical structure consists of a benzene ring with three methoxy groups (-OCH3) attached to positions 3, 4, and 5, and a hydroxyl group (-OH) at position 1.

Q4: What is the molecular formula and weight of antiarol?

A4: The molecular formula of antiarol is C9H12O4. Its molecular weight is 184.19 g/mol.

Q5: How was the structure of antiarol first elucidated and confirmed?

A5: The structure of antiarol was initially investigated in the early 20th century. Researchers explored its synthesis [, ] and reactions with nitric acid [], ultimately establishing its constitution [].

Q6: Are there any known synthetic routes to produce antiarol?

A6: Yes, antiarol can be synthesized from trimethylgallic acid and trimethylpyrogallolcarboxylic acid []. Additionally, researchers have developed synthetic routes involving the conversion of 2,4,6-trihydroxybenzoic acid through methylation, formylation, and reduction steps [].

Q7: Has antiarol been detected in biological samples, and if so, how?

A7: A recent study using gas chromatography-mass spectrometry (GC-MS) identified antiarol in the plasma of broiler chickens []. This suggests that antiarol, potentially originating from dietary sources, can be absorbed and circulate within living organisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.